Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate: is a chemical compound with the molecular formula C10H14N2O2 It is a derivative of propanoate and contains a pyridine ring, which is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate typically involves the reaction of pyridine derivatives with amino acids or their esters. One common method is the condensation of 4-pyridinecarboxaldehyde with methyl 3-amino-2-propanoate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it valuable for understanding biochemical processes .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and other fine chemicals .
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
- Methyl 3-amino-3-(pyridin-4-yl)propanoate
- Ethyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate
- Methyl 2-amino-3-(pyridin-4-yl)propanoate
Comparison: Methyl 3-amino-2-[(pyridin-4-yl)methyl]propanoate is unique due to its specific substitution pattern on the propanoate backbone. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry. Compared to similar compounds, it may offer better binding affinity or selectivity for certain enzymes or receptors .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9(7-11)6-8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3 |
InChI Key |
IYTJYJGDNLHZGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.